molecular formula C22H42N2O5S B15211820 Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate

Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate

Cat. No.: B15211820
M. Wt: 446.6 g/mol
InChI Key: MWDURGIAMJOSBG-ZTLVEGPFSA-N
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Description

Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a methylthio group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Introduction of the methylthio group: The methylthio group is typically introduced through a substitution reaction using methylthiol (CH3SH) or a related reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various organic reactions.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. Its Boc-protected amine group is particularly useful in peptide synthesis.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for more complex industrial products.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The hydroxy and methylthio groups can also undergo various transformations, making this compound highly reactive and versatile.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (2R,3S)-3-amino-2-hydroxy-4-(methylthio)butanoate: Similar structure but lacks the Boc protecting group.

    Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate: Similar structure but lacks the methylthio group.

Uniqueness

The presence of both the Boc protecting group and the methylthio group makes Dicyclohexylamine (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate unique. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C22H42N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H23N.C10H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h11-13H,1-10H2;6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-,7-/m.1/s1

InChI Key

MWDURGIAMJOSBG-ZTLVEGPFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC)[C@H](C(=O)O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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